(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-9-11-16(12-10-13)19(22)21-15(3)18(14(2)20-21)23-17-7-5-4-6-8-17/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZANUGTABSLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone typically involves the reaction of 3,5-dimethyl-4-(phenylthio)-1H-pyrazole with p-tolylmethanone under specific conditions. The reaction may require a catalyst, such as a Lewis acid, and is usually carried out in an organic solvent like dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting their effectiveness as potential antimicrobial agents.
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been extensively studied. Molecular docking studies have shown that these compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly valuable in developing therapeutic agents for diseases associated with oxidative damage.
Anti-inflammatory Effects
Compounds containing the pyrazole moiety have also been explored for their anti-inflammatory effects. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases . The specific mechanism involves the modulation of signaling pathways associated with inflammation.
Computational Studies
Recent advancements in computational chemistry have allowed for detailed studies on the electronic properties and reactivity of this compound. Density Functional Theory (DFT) calculations provide insights into the molecular orbitals and charge distributions, which are crucial for understanding the compound's behavior in biological systems .
Case Studies
Several case studies highlight the applications of pyrazole derivatives in drug development:
- Anticancer Activity : A series of pyrazole-based compounds were synthesized and evaluated for their anticancer properties against various cancer cell lines. Results indicated significant cytotoxic effects, leading to further investigation into their mechanisms of action .
- Neuroprotective Effects : Research has shown that certain pyrazole derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in neurodegenerative disease therapies .
- Analgesic Properties : Some studies have reported analgesic effects associated with pyrazole derivatives, indicating their potential use in pain management therapies .
Mechanism of Action
The mechanism of action of (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar pyrazole methanones:
| Compound Name | Pyrazole Substituents | Aryl Ketone Group | Key Functional Groups | Molecular Formula |
|---|---|---|---|---|
| (3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone (Target) | 3,5-dimethyl, 4-phenylthio | p-tolyl | Thioether, Methyl | C₂₀H₁₈N₂OS |
| 3,5-Dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone | 3,5-dimethyl, 4-propynyl | 2-furyl | Alkyne, Furan | C₁₃H₁₂N₂O₂ |
| (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophen-5-yl)methanone | 5-amino-3-hydroxy | Thiophene derivative | Amino, Cyano, Hydroxy | C₁₀H₈N₆OS |
| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | Unsubstituted pyrazole | 3,5-di-tert-butylphenyl | Bulky tert-butyl groups | C₁₈H₂₄N₂O |
Key Observations :
Key Observations :
Physicochemical Properties
Crystallographic data and hydrogen-bonding patterns provide insights into stability and packing:
Key Observations :
- The monoclinic system in suggests tight packing due to planar pyrazole-furan alignment (inter-ring dihedral angle: 9.2°). The target compound’s phenylthio group may promote S···π interactions, altering crystallinity .
Key Observations :
- Thioether groups (target compound) may improve bioavailability compared to furan or cyano substituents .
- Complex heterocycles () enhance target specificity but may reduce synthetic accessibility.
Biological Activity
The compound (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.39 g/mol. The structure features a pyrazole ring substituted with a phenylthio group and a p-tolyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂OS |
| Molecular Weight | 302.39 g/mol |
| CAS Number | 300379-12-8 |
| InChI Key | [InChI Key] |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antioxidant Properties : Pyrazoles have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
- Anti-inflammatory Effects : Many compounds in this class inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
- Anticancer Activity : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It could interact with various receptors, potentially modulating neurotransmitter systems or hormonal responses.
- Cell Signaling Pathways : The compound may affect key signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar pyrazole derivatives:
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis in cancer cells |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits COX and LOX enzymes |
| Receptor Modulation | Modulates neurotransmitter receptors |
| Signaling Pathways | Affects NF-kB and MAPK pathways |
Q & A
Q. Q1. What are the recommended synthetic routes for (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via condensation reactions involving hydrazine hydrate and α,β-unsaturated ketones in glacial acetic acid under reflux (4–6 hours). For example, similar pyrazole derivatives were prepared by refluxing equimolar amounts of hydrazine hydrate and ketones in ethanol or acetic acid, followed by recrystallization from ethanol or DMF-EtOH mixtures . Key factors affecting yield include:
- Reaction time: Prolonged reflux (>6 hours) may lead to side reactions, reducing purity.
- Solvent choice: Ethanol or acetic acid enhances cyclization efficiency compared to polar aprotic solvents.
- Temperature control: Maintaining 70–80°C prevents premature precipitation, improving crystallinity .
Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-C aromatic at ~690 cm⁻¹) .
- 1H/13C NMR: Resolves pyrazole ring protons (δ 6.5–7.5 ppm) and methyl/methylene groups (δ 2.1–2.5 ppm). Aromatic protons from the p-tolyl group appear as a singlet at δ 7.2–7.4 ppm .
- Mass spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray crystallography: Validates stereochemistry and crystal packing, as demonstrated for structurally related pyrazolyl methanones .
Q. Q3. How can researchers predict the solubility and stability of this compound in different solvents?
Answer:
- LogP calculations: Estimate lipophilicity using software like ChemDraw or ACD/Labs. The phenylthio and p-tolyl groups suggest moderate hydrophobicity (predicted LogP ~3.5–4.0) .
- Experimental testing: Use a tiered approach:
- Phase 1: Screen in DMSO, ethanol, and acetonitrile for initial solubility.
- Phase 2: Assess stability under UV light and varying pH (e.g., 2–10) via HPLC monitoring .
Advanced Research Questions
Q. Q4. How can structural modifications enhance the biological activity of this compound, and what synthetic strategies are recommended?
Answer:
- Modification sites:
- Pyrazole ring: Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 3,5-positions to modulate electron density and binding affinity .
- Phenylthio group: Replace with heterocyclic thioethers (e.g., thiophene) to improve metabolic stability .
- Synthetic strategies:
Q. Q5. How can contradictory biological activity data (e.g., varying MIC values across studies) be resolved?
Answer:
- Standardize assays: Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to minimize variability .
- Control for physicochemical factors: Adjust DMSO concentration (<1% v/v) to avoid solvent toxicity artifacts .
- Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., chlorophenyl vs. methoxyphenyl) to identify critical pharmacophores .
Q. Q6. What computational methods are suitable for studying the interaction of this compound with biological targets?
Answer:
- Molecular docking (AutoDock Vina): Predict binding modes to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
- QSAR modeling: Develop predictive models using descriptors like polar surface area and H-bond donors .
Q. Q7. How can crystallographic data inform formulation strategies for this compound?
Answer:
- Polymorph screening: Identify stable crystalline forms via solvent evaporation or slurry conversion. For example, monoclinic crystals (space group P2₁/c) with Z’=1 show better compaction properties .
- Co-crystallization: Improve solubility by co-crystallizing with carboxylic acids (e.g., succinic acid) to disrupt tight packing .
Q. Q8. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral resolution: Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) for diastereomer separation .
- Catalytic asymmetric synthesis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
